molecular formula C19H18ClN3O4 B2508989 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034526-48-0

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2508989
CAS No.: 2034526-48-0
M. Wt: 387.82
InChI Key: OIXZVXPNOQMKSD-UHFFFAOYSA-N
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Description

3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Bioactivity of Related Compounds : Research on similar compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has focused on the synthesis and characterization of novel compounds with potential bioactivity. These studies involve detailed analysis of molecular structure and bioactivity against various pathogens, highlighting the importance of such compounds in developing new therapeutic agents (Xue Si-jia, 2011).

  • Antimicrobial Activity : Another area of research involves the synthesis of new pyridine derivatives with antimicrobial properties. For example, the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrates the potential of such compounds in creating effective antimicrobial agents (Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M., 2011).

  • Self-Assembly and Molecular Structure : The study of 2-aminopyrimidinones and their self-assembly provides insights into the molecular structure and potential applications of such compounds in materials science. The self-assembly and H-bonding characteristics are crucial for understanding the interactions at a molecular level (Bararjanian, M., Balalaie, S., Rominger, F., & Barouti, Sanaz, 2010).

  • Vibrational Spectra and Molecular Structure : Research on compounds like 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one focuses on their vibrational spectra and molecular structure using techniques like density functional theory (DFT) and Hartree–Fock calculations. Such studies provide a deep understanding of the physical and chemical properties of these compounds (Taşal, E., Sıdır, İ., Gülseven, Yadigar, Öǧretir, C., & Önkol, T., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-10-21-8-7-16(14)26-13-4-3-9-22(11-13)18(24)12-23-15-5-1-2-6-17(15)27-19(23)25/h1-2,5-8,10,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZVXPNOQMKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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